
Benzoxazole, 5-chloro-2-(2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole, 5-chloro-2-(2-furanyl)- is a heterocyclic aromatic compound that features a benzoxazole core with a chlorine atom at the 5-position and a furan ring at the 2-position. This compound is part of the benzoxazole family, known for its diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various carbonyl compounds. For Benzoxazole, 5-chloro-2-(2-furanyl)-, the synthetic route may involve the reaction of 5-chloro-2-aminophenol with 2-furancarboxaldehyde under acidic or basic conditions . Catalysts such as metal catalysts, nanocatalysts, or ionic liquid catalysts can be used to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of environmentally friendly solvents and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoxazole, 5-chloro-2-(2-furanyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired product, but typical conditions include moderate temperatures and the use of solvents such as ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
Benzoxazole, 5-chloro-2-(2-furanyl)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of benzoxazole, 5-chloro-2-(2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking or π-cation interactions. The oxygen and nitrogen atoms in the benzoxazole ring can act as hydrogen bond acceptors, facilitating non-covalent interactions with target molecules . These interactions can modulate various biological pathways, leading to the compound’s observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to benzoxazole, 5-chloro-2-(2-furanyl)- include other benzoxazole derivatives such as:
- Benzoxazole, 2-(2-furanyl)-
- Benzoxazole, 5-chloro-2-(2-thienyl)-
- Benzoxazole, 5-bromo-2-(2-furanyl)-
Uniqueness
Benzoxazole, 5-chloro-2-(2-furanyl)- is unique due to the presence of both a chlorine atom and a furan ring, which can impart distinct chemical and biological properties. The chlorine atom can enhance the compound’s reactivity in substitution reactions, while the furan ring can contribute to its biological activity and interaction with molecular targets .
Eigenschaften
CAS-Nummer |
123119-68-6 |
|---|---|
Molekularformel |
C11H6ClNO2 |
Molekulargewicht |
219.62 g/mol |
IUPAC-Name |
5-chloro-2-(furan-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C11H6ClNO2/c12-7-3-4-9-8(6-7)13-11(15-9)10-2-1-5-14-10/h1-6H |
InChI-Schlüssel |
WIRPQNBGAHXHGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


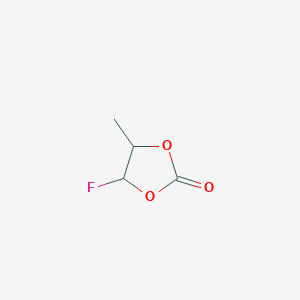
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)

![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
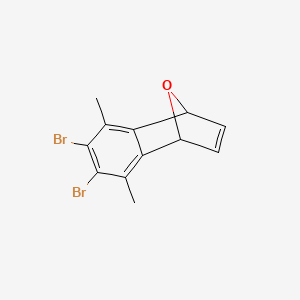
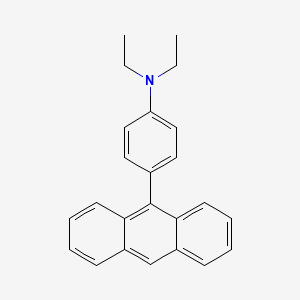
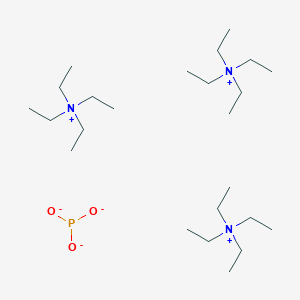

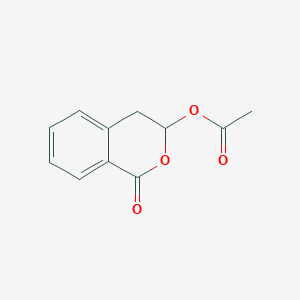
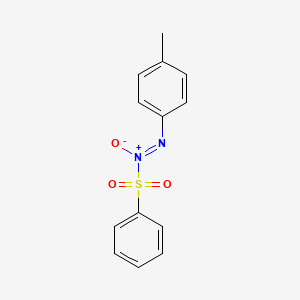
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)
![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)

